molecular formula C15H17ClN2O3 B4597618 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Cat. No.: B4597618
M. Wt: 308.76 g/mol
InChI Key: PICZKUJNTPRLQU-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is an organic compound that belongs to the class of phenoxyalkylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-5-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Formation of the Oxazole Intermediate: The oxazole ring is synthesized separately, often starting from a nitrile or an amide precursor.

    Coupling Reaction: The phenoxy intermediate is then coupled with the oxazole intermediate under suitable conditions, such as the presence of a base and a coupling reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or oxazole moieties.

    Reduction: Reduction reactions can occur, especially at the amide bond.

    Substitution: The chloro group in the phenoxy ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-5-methylphenoxy)acetic acid
  • 2-(2-chloro-5-methylphenoxy)propionic acid
  • N-(5-methyl-1,2-oxazol-3-yl)butanamide

Uniqueness

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is unique due to the combination of the phenoxy and oxazole moieties, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-4-12(15(19)17-14-8-10(3)21-18-14)20-13-7-9(2)5-6-11(13)16/h5-8,12H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICZKUJNTPRLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)OC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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